rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans
CAS No.: 111466-77-4
Cat. No.: VC11618271
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

CAS No. | 111466-77-4 |
---|---|
Molecular Formula | C10H14ClN |
Molecular Weight | 183.68 g/mol |
IUPAC Name | (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1 |
Standard InChI Key | ATFVTRDQCBBLIQ-BAUSSPIASA-N |
Isomeric SMILES | C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl |
Canonical SMILES | CC1(CC1C2=CC=CC=C2)N.Cl |
Chemical Structure and Stereochemical Configuration
rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans features a cyclopropane ring substituted with a methyl group at position 1, a phenyl group at position 2, and an amine functional group at position 1, forming a hydrochloride salt. The "trans" designation indicates that the methyl and phenyl groups occupy opposite faces of the cyclopropane ring, while the "(1R,2S)" descriptor specifies the relative stereochemistry . This configuration is critical for its physicochemical behavior and biological activity, as seen in structurally related compounds like trans-2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride (CAS 131844-46-7) .
The molecular formula of the compound can be deduced as C11H14ClN, with a molecular weight of 195.69 g/mol (calculated by substituting substituents in analogous structures ). The presence of the methyl group introduces steric effects that differentiate it from simpler cyclopropane amines, such as tranylcypromine (C9H11N) , potentially altering its pharmacokinetic profile.
Physical and Chemical Properties
Based on analogous compounds, the following properties are anticipated:
The methyl group likely enhances lipophilicity compared to non-methylated analogs, impacting solubility and membrane permeability.
Applications in Pharmaceutical Research
Cyclopropane amines are prized for their conformational rigidity and bioisosteric potential. Although the target compound’s applications are unexplored in the provided literature, analogs serve as:
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Monoamine Oxidase Inhibitors (MAOIs): Tranylcypromine (C9H11N) is a clinically used MAOI for depression . The methyl group in the target compound may modulate binding affinity to MAO isoforms.
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Serotonergic Agents: Substituted cyclopropane amines are investigated for serotonin receptor modulation, with substituents like trifluoromethyl (CAS 1156491-11-0) enhancing selectivity .
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Metabolic Stability: Methyl groups often improve metabolic resistance, as seen in rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid (CAS 2044705-68-0) .
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